4-(Trifluoromethyl)phthalic acid
Overview
Description
4-(Trifluoromethyl)phthalic acid is a chemical compound with the molecular formula C9H5F3O4 . It has a molecular weight of 234.13 and a melting point of 151°C .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)phthalic acid has been described in a study of reactions of phthalic acids . The synthetic scheme proceeds from the commercially available 3-amino-4-chlorobenzotrifluoride .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phthalic acid is represented by the linear formula C9H5F3O4 .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phthalic acid is a solid at room temperature . It has a molecular weight of 234.13 and a melting point of 151°C .Scientific Research Applications
Agricultural Chemistry and Insecticides
4-(Trifluoromethyl)phthalic acid derivatives, particularly phthalic acid diamides, have shown significant interest in agricultural chemistry. They exhibit high activity against a broad spectrum of lepidopterous insects and low acute toxicity to mammals, making them environmentally friendly insecticides. Some specific compounds in this category have demonstrated excellent larvicidal activities against Plutella xylostella, a common pest, suggesting potential for agricultural pest control (Feng et al., 2010); (Feng et al., 2012).
Luminescent Sensors
In the field of luminescent sensing, certain compounds utilizing 4-(trifluoromethyl)phthalic acid have been developed. These compounds, particularly Ln-MOFs (lanthanide-metal-organic frameworks), are effective in detecting nitrobenzene derivatives-based explosives, Fe3+ ions, and Cr2O72- ions with high selectivity, sensitivity, and recyclability. The presence of trifluoromethyl groups significantly enhances their sensing capabilities (Zhang et al., 2018); (Zhan et al., 2019).
Polymer Science
In polymer science, 4-(trifluoromethyl)phthalic acid derivatives have been used in the synthesis of various polymers. These include polyimides, which demonstrate excellent thermal stability due to the incorporation of the trifluoromethyl group. The resulting polymers have applications in areas requiring materials with high thermal resistance (Zhu et al., 2003); (Rajasekar & Venkatesan, 2013).
Environmental Chemistry
From an environmental chemistry perspective, phthalic acid derivatives, including those with trifluoromethyl groups, have been studied for their interactions with metals and radionuclides. For example, research has shown that phthalic acid can form stable complexes with uranium, affecting its mobility and bioavailability in the environment (Vazquez et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(trifluoromethyl)phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLYHYHJIXGBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344723 | |
Record name | 4-(Trifluoromethyl)phthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phthalic acid | |
CAS RN |
835-58-5 | |
Record name | 4-(Trifluoromethyl)phthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoromethylphthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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